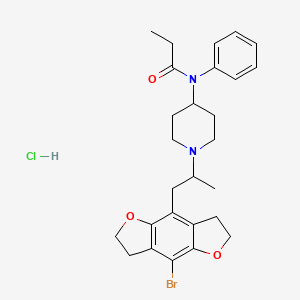

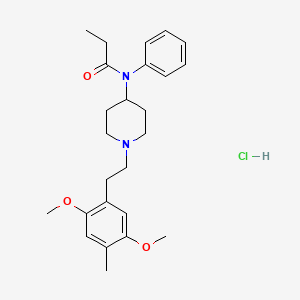

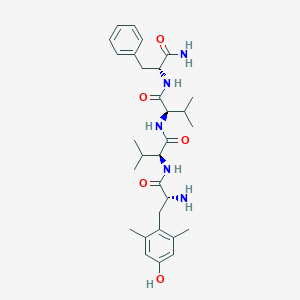

![molecular formula C33H34N6O7 B10817578 N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide](/img/structure/B10817578.png)

N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

QC-01-175-1 es una molécula heterobifuncional diseñada para degradar la proteína tau aberranteQC-01-175-1 ha mostrado promesa en la reducción de los niveles de proteína tau mutante y la protección de las neuronas de la toxicidad mediada por tau, convirtiéndola en un posible agente terapéutico para enfermedades neurodegenerativas como la demencia frontotemporal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de QC-01-175-1 implica múltiples pasos, incluida la formación de una molécula heterobifuncional que puede unirse tanto a la proteína diana como a una ligasa de ubiquitina E3. La ruta sintética suele implicar los siguientes pasos:

Formación del enlace: El enlace se sintetiza mediante la reacción de materiales de partida apropiados en condiciones controladas.

Unión de ligandos: El enlace se une entonces a ligandos que pueden unirse a la proteína diana y la ligasa de ubiquitina E3.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía para garantizar una alta pureza.

Métodos de producción industrial

La producción industrial de QC-01-175-1 implicaría escalar la ruta sintética descrita anteriormente. Esto requeriría la optimización de las condiciones de reacción, el uso de reactores a gran escala y la implementación de estrictas medidas de control de calidad para garantizar la coherencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

QC-01-175-1 experimenta varios tipos de reacciones químicas, incluyendo:

Reacciones de unión: Se une tanto a la proteína diana (tau) como a la ligasa de ubiquitina E3.

Ubiquitinación: La unión de QC-01-175-1 facilita la ubiquitinación de la proteína diana, marcándola para su degradación por el proteasoma.

Reactivos y condiciones comunes

Reactivos: Los reactivos comunes utilizados en la síntesis y reacciones de QC-01-175-1 incluyen solventes orgánicos, ligandos para la proteína diana y ligasa de ubiquitina E3, y varios catalizadores.

Condiciones: Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar una unión y actividad óptimas.

Principales productos

El principal producto formado a partir de las reacciones que implican QC-01-175-1 es la proteína tau degradada, que se descompone en péptidos más pequeños por el proteasoma .

Aplicaciones Científicas De Investigación

QC-01-175-1 tiene varias aplicaciones de investigación científica, incluyendo:

Investigación de enfermedades neurodegenerativas: Se utiliza para estudiar la degradación de la proteína tau en modelos de demencia frontotemporal y otras tauopatías.

Desarrollo de fármacos: QC-01-175-1 sirve como un compuesto principal para el desarrollo de nuevos terapéuticos que se dirigen a la proteína tau.

Biología celular: Se utiliza para investigar los mecanismos de degradación de proteínas y el papel de la proteína tau en la toxicidad neuronal.

Mecanismo De Acción

QC-01-175-1 ejerce sus efectos a través de un mecanismo conocido como degradación de proteínas dirigida. Se une tanto a la proteína tau como a la ligasa de ubiquitina E3, formando un complejo ternario. Este complejo facilita la ubiquitinación de la proteína tau, marcándola para su degradación por el proteasoma. La degradación de la proteína tau reduce sus efectos tóxicos en las neuronas y mejora la supervivencia celular .

Comparación Con Compuestos Similares

Compuestos similares

QC-01-175: Otra molécula heterobifuncional diseñada para degradar la proteína tau, similar en estructura y función a QC-01-175-1.

PROTACs que se dirigen a otras proteínas: Compuestos como los que se dirigen al receptor de andrógenos o al receptor de estrógenos, que también utilizan el mecanismo PROTAC para la degradación de proteínas dirigida.

Singularidad

QC-01-175-1 es único en su capacidad de dirigirse específicamente y degradar la proteína tau mutante asociada a enfermedades neurodegenerativas. Su diseño permite una unión selectiva a las formas de tau asociadas a la enfermedad, convirtiéndola en un prometedor agente terapéutico para enfermedades como la demencia frontotemporal .

Propiedades

Fórmula molecular |

C33H34N6O7 |

|---|---|

Peso molecular |

626.7 g/mol |

Nombre IUPAC |

N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide |

InChI |

InChI=1S/C33H34N6O7/c40-28(8-5-20-4-6-21-23-19-34-11-10-24(23)37-26(21)18-20)36-13-15-46-17-16-45-14-12-35-25-3-1-2-22-30(25)33(44)39(32(22)43)27-7-9-29(41)38-31(27)42/h1-4,6,10-11,18-19,27,35,37H,5,7-9,12-17H2,(H,36,40)(H,38,41,42) |

Clave InChI |

NWTCZTAQSRLSCP-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)CCC4=CC5=C(C=C4)C6=C(N5)C=CN=C6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

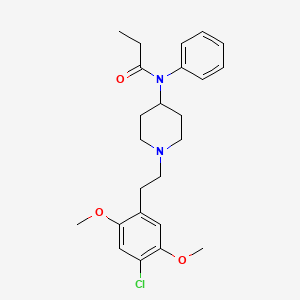

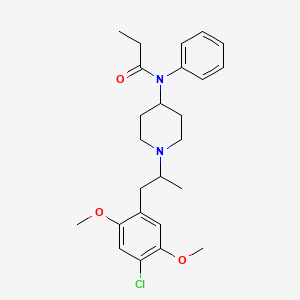

![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817495.png)

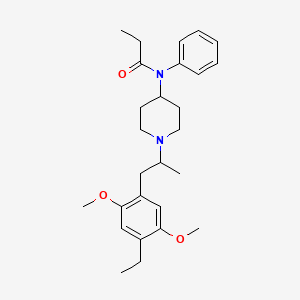

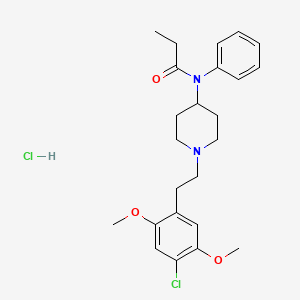

![2-[4-[8-oxo-2-[(2-oxo-1H-pyridin-3-yl)amino]-7H-purin-9-yl]cyclohexyl]acetonitrile](/img/structure/B10817576.png)

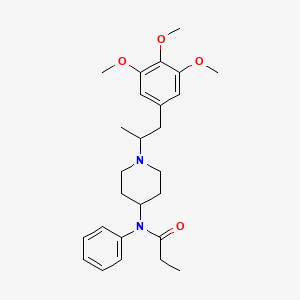

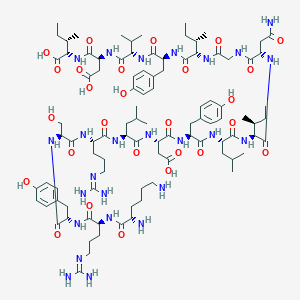

![[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone](/img/structure/B10817588.png)

![methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate](/img/structure/B10817596.png)